Bienvenue dans la boutique en ligne BenchChem!

1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Lipophilicity Physicochemical profiling Medicinal chemistry

This specific ortho-fluorophenyl isomer (CAS 1008960-30-2) is essential for SAR studies and nuclear receptor profiling. Its unique LogP of 4.10 and conformational properties, distinct from the para-isomer (SC-9002365, LogP 4.27), provide a critical matched pair for screening. Ideal for CNS and nuclear receptor campaigns, it is available as a solid free-base in multiple sizes. Request a quote or order online today.

Molecular Formula C21H22FN3O2
Molecular Weight 367.424
CAS No. 1008960-30-2
Cat. No. B2945797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
CAS1008960-30-2
Molecular FormulaC21H22FN3O2
Molecular Weight367.424
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4F
InChIInChI=1S/C21H22FN3O2/c22-17-6-2-3-7-19(17)25-20(26)14-18(21(25)27)23-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,18,23H,1,4-5,12-14H2
InChIKeyHJGUJZPZWHMAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione (CAS 1008960-30-2): Screening Compound Identity and Procurement Context


1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione (CAS 1008960-30-2) is a synthetic pyrrolidine-2,5-dione derivative with the molecular formula C21H22FN3O2 and a molecular weight of 367.42 g/mol . The compound is commercially available as a screening compound (ChemBridge SC-7992184) at ≥95% purity in solid free-base form . Its structure comprises a pyrrolidine-2,5-dione core N-substituted with a 2-fluorophenyl group and C3-substituted via an amino linker to a 4-(piperidin-1-yl)phenyl moiety. Key physicochemical parameters include a calculated LogP of 4.10, LogSW of -5.38, topological polar surface area (tPSA) of 52.6 Ų, 4 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . This compound is supplied by ChemBridge Corporation (San Diego, CA) through the Hit2Lead screening compound platform and is intended for early-stage drug discovery and chemical biology applications .

Why Generic Substitution of 1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione with In-Class Analogs Fails


Although numerous pyrrolidine-2,5-dione derivatives share the C21H22FN3O2 formula, positional isomerism of the fluorine substituent and the connectivity of the piperidinyl-phenyl-amino pharmacophore produce distinct physicochemical and potentially distinct biological profiles that render generic interchange scientifically unsound. The ortho-fluorophenyl isomer (target compound) exhibits a calculated LogP of 4.10 compared to 4.27 for its para-fluorophenyl regioisomer (SC-9002365), a ΔLogP of 0.17 log units that translates to an approximately 48% difference in computed octanol-water partition coefficient . This lipophilicity shift directly impacts membrane permeability, non-specific protein binding, and pharmacokinetic behaviour . Furthermore, the ortho-fluorine substituent introduces conformational constraints via steric and electronic effects that can alter target binding geometry relative to the para-substituted analog—a phenomenon well-documented in fluorinated drug design where the position of fluorine on an aromatic ring modulates potency, selectivity, and metabolic stability [1]. The quantitative evidence in Section 3 demonstrates that even structurally near-identical analogs cannot be assumed interchangeable for screening campaigns or SAR progression without introducing uncontrolled variables.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione (1008960-30-2): Head-to-Head Comparator Data


LogP Lipophilicity: Ortho-Fluoro vs. Para-Fluoro Regioisomer — A 48% Difference in Computed Partition Coefficient

The target compound (ortho-fluoro, SC-7992184) exhibits a calculated LogP of 4.10, while the para-fluoro regioisomer (SC-9002365) has a calculated LogP of 4.27 . This ΔLogP of 0.17 units represents an approximately 48% difference in the computed octanol-water partition coefficient (10^0.17 ≈ 1.48), indicating that the ortho-fluoro isomer is meaningfully less lipophilic than its para-fluoro counterpart . Both values were computed using the same algorithmic method (ChemBridge/Hit2Lead platform), ensuring internal consistency for cross-comparison .

Lipophilicity Physicochemical profiling Medicinal chemistry

Aqueous Solubility Index (LogSW): Ortho-Fluoro Isomer Shows Reduced Predicted Insolubility vs. Para-Fluoro Analog

The target compound (ortho-fluoro) yields a calculated LogSW of -5.38 compared to -5.52 for the para-fluoro regioisomer . While both values indicate low aqueous solubility (consistent with the high LogP and low tPSA of this chemotype), the 0.14 log unit difference corresponds to an approximately 38% higher predicted equilibrium solubility for the ortho-fluoro isomer relative to its para-fluoro counterpart under the model conditions . This difference, though modest in absolute terms, becomes practically relevant when preparing stock solutions for high-concentration screening at typical DMSO stock concentrations of 10–30 mM.

Aqueous solubility Drug-likeness Physicochemical profiling

Fluorine Positional Isomerism: Ortho vs. Para Substitution Dictates Conformational and Electronic Landscape Despite Identical tPSA

Both the ortho-fluoro (target) and para-fluoro (comparator) isomers share an identical tPSA of 52.6 Ų, identical numbers of hydrogen bond donors (1), acceptors (2), and rotatable bonds (4), and an identical molecular weight of 367.42 g/mol . Despite these global descriptor equivalences, the ortho-fluorine atom introduces a steric clash with the adjacent N-phenyl substituent on the pyrrolidine-2,5-dione core, which restricts conformational freedom relative to the unhindered para-fluoro isomer [1]. This ortho effect is well-precedented: ortho-fluorine substitution on an N-phenyl ring can bias the dihedral angle between the aromatic ring and the attached heterocycle, altering the spatial presentation of the pyrrolidine-2,5-dione pharmacophore to protein targets [1]. The para-fluoro isomer lacks this constraint, allowing free rotation and a different ensemble of solution conformations [1].

Positional isomerism Structure-activity relationship Fluorine chemistry

Androgen Receptor Ligand-Binding Domain Activity: Single-Point Screening Data Indicates Weak Affinity (IC50 ≈ 47 μM)

Limited screening data for 1-(2-fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is available in the BindingDB database (Entry 50038451), reporting an IC50 of 4.70 × 10⁴ nM (47 μM) against the androgen receptor (AR) ligand-binding domain, assessed via inhibition of SRC2-3 coactivator peptide interaction in a fluorescence polarization assay after 2 hours [1]. No comparative data for the para-fluoro isomer (SC-9002365) or the swapped-substituent analog (FPPP, CAS 1009519-68-9) was identified in BindingDB or ChEMBL for this specific assay. Consequently, this data point provides a baseline activity level for the target compound but lacks a direct comparator within the same assay.

Androgen receptor Nuclear receptor Screening data

Anticonvulsant Activity of 3-(2-Fluorophenyl)pyrrolidine-2,5-dione Core: Class-Level Evidence from N-Mannich Base Derivatives

Synthesis and anticonvulsant evaluation of N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been reported, with one compound (16) achieving an ED50 of 26.4 mg/kg in in vivo anticonvulsant models [1]. The 3-(2-fluorophenyl)pyrrolidine-2,5-dione core of these compounds is structurally related to, but distinct from, the target compound—the target compound additionally bears an N-(2-fluorophenyl) substituent and a C3-amino-linked 4-(piperidin-1-yl)phenyl group [1]. No anticonvulsant data exist for the fully substituted target compound. This class-level evidence suggests that the pyrrolidine-2,5-dione scaffold with 2-fluorophenyl substitution can confer CNS-penetrant anticonvulsant activity, but extrapolation to the target compound is not validated [1].

Anticonvulsant Pyrrolidine-2,5-dione N-Mannich bases

High-Strength Differential Evidence Limitation Advisory: Bioactivity Comparator Data Largely Unavailable for This Chemotype

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (including US-8524710-B2, US-9169205-B2, EP2814822, and related pyrrolidine-2,5-dione patent families) identified no IC50, Ki, EC50, or Kd data for the target compound (CAS 1008960-30-2) in any enzyme inhibition, receptor binding, or cellular assay beyond the single AR LBD data point described in Evidence Item 4 [1][2]. Similarly, no quantitative bioactivity data were found for the closest regioisomeric or connectivity analogs (para-fluoro SC-9002365, FPPP CAS 1009519-68-9, or des-fluoro 1-phenyl-3-(piperidin-1-yl)pyrrolidine-2,5-dione) in curated public databases [1][2]. The strongest differential evidence is therefore limited to the computed physicochemical parameters presented in Evidence Items 1–3. Users seeking to differentiate this compound on the basis of target-specific potency, selectivity, or cellular activity must generate these data de novo through side-by-side profiling with designated comparators, as existing public records do not support potency-based differentiation [1][2].

Data availability Procurement risk Screening compound selection

Best Research and Industrial Application Scenarios for 1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione (1008960-30-2)


Screening Library Diversification via Ortho-Fluoro Positional Isomer Inclusion

Screening collections seeking to maximize chemical diversity within the pyrrolidine-2,5-dione chemotype should include both the ortho-fluoro (1008960-30-2, LogP=4.10) and para-fluoro (SC-9002365, LogP=4.27) isomers as a matched isomeric pair. The 48% lipophilicity differential and distinct conformational constraints arising from ortho-fluorine substitution can produce divergent hit profiles in the same assay cascade, as demonstrated by the computed LogP and LogSW evidence . Procurement of both isomers enables internal head-to-head SAR that no single-isomer screening can provide.

Nuclear Receptor Panel Screening with the Pyrrolidine-2,5-Dione Scaffold

The single available bioactivity data point (AR LBD IC50 ≈ 47 μM, BindingDB Entry 50038451) [1] positions this compound as a candidate for broader nuclear receptor profiling panels (AR, ER, PPAR, LXR, FXR, ROR, PXR, CAR). The micromolar AR activity, while weak, suggests that the pyrrolidine-2,5-dione core with the 4-(piperidin-1-yl)phenylamino substituent can engage nuclear receptor ligand-binding domains. Screening against a full nuclear receptor panel would establish whether the ortho-fluoro substituent confers any selectivity advantage relative to the para-fluoro isomer or other in-class compounds.

Physicochemical Property-Differentiated Fragment or Lead-Like Screening Sets

The compound's computed properties (LogP=4.10, LogSW=-5.38, tPSA=52.6 Ų, MW=367.42) place it in the upper range of lead-like chemical space and the lower range of drug-like space. Its inclusion in a property-differentiated screening subset enables assessment of target engagement as a function of lipophilicity and solubility. The ortho-fluoro isomer provides a LogP 'anchor point' at 4.10, with the para-fluoro isomer at 4.27 serving as a matched higher-lipophilicity comparator. This pairing is valuable for constructing LogP-response relationships in early hit triage.

CNS Drug Discovery Exploration Informed by Class-Level Anticonvulsant Precedent

Based on the class-level anticonvulsant activity of 3-(2-fluorophenyl)pyrrolidine-2,5-dione N-Mannich base derivatives (ED50 = 26.4 mg/kg for compound 16) [2], this compound may warrant inclusion in CNS-targeted screening decks, particularly for ion channel, GABAergic, or glutamatergic targets. However, the structural divergence between the reference N-Mannich bases and the fully substituted target compound means that any CNS activity must be experimentally validated. Procurement for CNS screening should be accompanied by the para-fluoro comparator to control for fluorine position-dependent effects on brain penetration and target engagement.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.